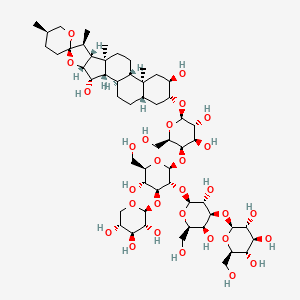

beta-D-Galactopyranoside,3beta,5alpha,15beta,25R)-2,15-dihydroxyspirostan-3-yl O-beta-D-glucopyranosyl-(1.fwdarw.3)-O-beta-D-galactopyranosyl-(1.fwdarw.2)-O-[beta-D-xylopyranosyl-(1.fwdarw.3)]-O-beta-D-glucopyranosyl-(1.fwdarw.4)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Membrane Permeabilization

Digitonin acts as a mild detergent, disrupting the phospholipid bilayer of cell membranes. This creates temporary pores that allow passage of specific molecules into the cell while maintaining some cellular integrity. Researchers utilize digitonin for:

- Studying intracellular processes: By selectively permeabilizing cells, scientists can study enzymes, metabolites, and other cellular components in their native environment without completely breaking down the cell.

- Isolating organelles: Digitonin's ability to target specific membranes allows researchers to isolate organelles like mitochondria or endoplasmic reticulum for further investigation [].

Cholesterol Extraction

Digitonin binds specifically to cholesterol, a crucial component of cell membranes. This property makes it a valuable tool for researchers to:

- Deplete cholesterol from cells: By removing cholesterol, scientists can study its role in various cellular functions like membrane fluidity, signaling pathways, and protein-protein interactions [].

- Analyze cholesterol content: Digitonin-mediated cholesterol extraction allows for the quantification of cholesterol levels in cells or tissues, aiding research on cholesterol metabolism and disorders [].

Digitonin is a steroidal saponin derived from the foxglove plant, Digitalis purpurea. It is characterized by its aglycone, digitogenin, which is a spirostan steroid. Digitonin plays a significant role in biochemistry as a detergent, effectively solubilizing lipids and facilitating various membrane-related applications. Its critical micelle concentration is less than 0.5 mM, with an average micellar weight of approximately 70,000 and an aggregation number of around 60 .

Digitonin's primary function in research lies in its ability to interact with cell membranes. It acts as a mild, non-ionic detergent [, ]. The steroidal core interacts with cholesterol in the membrane, while the sugar chain allows for water solubility []. This interaction creates pores in the membrane, making it permeable to specific molecules [, ]. Digitonin's mild detergency allows researchers to solubilize membrane proteins and study their structure and function without significantly disrupting the cell [, ]. Additionally, digitonin can be used to isolate organelles like mitochondria and quantify cholesterol levels within cells [].

Digitonin is a toxic compound, with an LD50 (median lethal dose) of 23 mg/kg for rats and 4 mg/kg for mice (intravenous administration) []. It's crucial to handle digitonin with caution, wearing gloves and protective equipment to avoid skin contact and inhalation. Due to its membrane-disrupting properties, it can cause eye irritation []. Digitonin waste should be disposed of according to appropriate hazardous material disposal protocols.

Digitonin exhibits unique chemical properties that allow it to interact with biological membranes. It can form complexes with cholesterol, leading to membrane perturbation and hemolysis of red blood cells. The interaction involves several steps: insertion into lipid bilayers, binding to cholesterol, formation of cholesterol-rich domains, and subsequent cellular lysis or activation of cell functions . Additionally, digitonin can solubilize membrane proteins and precipitate cholesterol from membranes .

Digitonin's biological activity is primarily linked to its ability to disrupt membrane integrity. It induces hemolysis in erythrocytes and activates granulocytes, which are types of white blood cells involved in immune responses. The hemolytic activity of digitonin is stronger than that of many other saponins, making it a potent agent for studying membrane dynamics and cellular responses . Furthermore, digitonin has been shown to affect mitochondrial function by selectively removing the outer mitochondrial membrane while preserving inner membrane integrity, allowing for oxidative phosphorylation .

The synthesis of digitonin typically involves extraction from plant sources, particularly Digitalis purpurea. Various methods have been developed to isolate digitonin from plant material, including solvent extraction and chromatographic techniques. The extraction process aims to obtain pure digitonin while minimizing the presence of other glycosides such as digoxin and digitoxin, which can complicate analyses and applications .

Digitonin has several applications in biochemistry and molecular biology:

- Membrane Protein Solubilization: It is widely used to extract membrane proteins for biochemical studies.

- Cholesterol Precipitation: Digitonin can precipitate cholesterol from membranes, aiding in the study of lipid interactions.

- Cell Permeabilization: It serves as a tool for permeabilizing cell membranes in various experimental setups, allowing for the introduction of substances into cells .

- Drug Release Studies: Digitonin can facilitate the release of drugs from vesicular membranes based on cholesterol content .

Studies have demonstrated that digitonin interacts selectively with lipid monolayers and membranes rich in cholesterol. This interaction alters membrane properties and can lead to significant biological effects such as cell lysis or activation. Research has shown that modifications to the carbohydrate moiety of digitonin influence its biological activity toward membranes, indicating that structural variations can significantly impact its efficacy .

Several compounds share similarities with digitonin due to their saponin structure or biological activity. Below is a comparison highlighting their uniqueness:

| Compound | Source | Key Properties | Unique Features |

|---|---|---|---|

| Digoxin | Digitalis purpurea | Cardiac glycoside; increases myocardial contractility | Primarily used in heart failure treatment |

| Digitoxin | Digitalis purpurea | Cardiac glycoside; similar action to digoxin | More lipophilic than digoxin |

| Quillaja Saponin | Quillaja saponaria | Used as an emulsifier; exhibits immunological properties | Commonly used in vaccines |

| Saponins (general) | Various plant sources | Amphiphilic properties; can form micelles | Diverse applications across food and medicine |

Digitonin's unique structure and specific interactions with cholesterol-rich membranes distinguish it from these similar compounds. Its potent hemolytic activity and ability to solubilize membrane proteins make it particularly valuable in biochemical research .

The molecular recognition of cholesterol by digitonin represents a highly specific interaction that depends on the structural characteristics of both the steroid saponin and the target sterol. The fundamental basis of this recognition lies in the complementary molecular architecture that allows for precise intermolecular associations.

Molecular Recognition Mechanism

The structural basis of digitonin's recognition of β-hydroxysterols is governed by the hydrophobic interaction between the aglycone portion of digitonin and the sterane backbone of cholesterol [1]. This interaction is characterized by a rigid steroid-steroid association that positions the molecules in a specific geometric arrangement. The saccharide moiety of digitonin, while not directly involved in cholesterol recognition, plays a crucial role in determining the solubility and membrane interaction properties of the resulting complex.

The specificity of digitonin for β-hydroxysterols has been extensively documented through structure-activity relationship studies. Research has demonstrated that digitonin exhibits the highest binding affinity for cholesterol and desglucodigitonin, with significantly reduced activity toward other sterol analogs such as glucosyl-galactosyl-digitogenin, galactosyl-digitogenin, and digitogenin [2] [3]. This hierarchical binding preference directly correlates with the presence and accessibility of the β-hydroxyl group at the C-3 position of the sterol ring system.

Structural Determinants of Complex Formation

The formation of stable digitonin-cholesterol complexes results in distinctive morphological features that can be visualized using freeze-fracture electron microscopy. These complexes manifest as elongated tubular structures with remarkably consistent dimensions of 50-60 nanometers in width [4] [5] [6]. The tubular complexes comprise a slightly electron-opaque core surrounded by a single leaflet, occasionally encircled by an additional bilayer when phospholipids are present in the system.

The consistent diameter of these tubular structures across different experimental conditions indicates that the size and shape of the complexes are determined by the intrinsic properties of the digitonin-cholesterol interaction rather than external structural constraints [5]. The core of each complex is believed to contain the digitonin-cholesterol complexes, with the polar ends of cholesterol or digitonin molecules potentially contributing to the outer electron-opaque layer observed in electron microscopy studies.

Sterol Recognition Specificity

The molecular basis of digitonin's specificity for cholesterol over other sterols involves several key structural features. The sterane backbone of cholesterol provides an optimal hydrophobic surface for interaction with the aglycone portion of digitonin. The presence of the β-hydroxyl group at position C-3 is essential for complex formation, as this functional group participates in hydrogen bonding interactions that stabilize the complex [1].

Studies using digitonin analogs have revealed that modifications to the carbohydrate residue significantly affect the compound's activity toward cholesterol-containing membranes. The order of hemolytic activity follows the pattern: digitonin ≥ desglucodigitonin >> glucosyl-galactosyl-digitogenin > galactosyl-digitogenin > digitogenin [2] [3]. This activity gradient suggests that while the aglycone portion is responsible for cholesterol recognition, the carbohydrate moiety modulates the overall binding affinity and membrane-disrupting capability.

Membrane Localization and Orientation

The structural analysis of digitonin-cholesterol complexes reveals that these interactions occur primarily at the membrane surface rather than within the hydrophobic core. X-ray reflectivity studies have demonstrated that digitonin binding leads to the formation of cholesterol-digitonin complexes on the membrane surface, accompanied by the removal of cholesterol from the membrane core [1] [7]. This surface localization is consistent with the amphiphilic nature of digitonin, which positions its hydrophilic saccharide groups toward the aqueous phase while the hydrophobic aglycone interacts with cholesterol.

The membrane insertion depth of digitonin-cholesterol complexes has been characterized using high-energy X-ray reflectivity, revealing the formation of an additional structural layer with a thickness of approximately 45 Ångströms [1]. This structural feature suggests that the complexes extend significantly from the membrane surface, creating a distinct interfacial region that alters the local membrane architecture.

Stoichiometry of Digitonin-Cholesterol Complex Formation

The quantitative aspects of digitonin-cholesterol interactions have been extensively characterized through radioactive binding studies and analytical techniques. These investigations have revealed fundamental stoichiometric relationships that govern complex formation and membrane perturbation.

Equimolar Complex Formation

Radioactive binding studies using [³H]desglucodigitonin have definitively established that digitonin forms complexes with cholesterol in a 1:1 stoichiometric ratio [2] [3]. This equimolar relationship is maintained regardless of the cholesterol content in the membrane system, indicating that the binding is stoichiometric rather than cooperative. The consistency of this ratio across different experimental conditions suggests that the molecular geometry of the digitonin-cholesterol interaction favors a single digitonin molecule associating with each cholesterol molecule.

The equimolar stoichiometry has been confirmed through multiple experimental approaches, including precipitation studies that demonstrate the formation of alcohol-insoluble complexes containing equimolar amounts of digitonin and cholesterol [8]. This stoichiometric relationship is fundamental to understanding the quantitative aspects of membrane permeabilization, as it allows for the prediction of digitonin requirements based on membrane cholesterol content.

Threshold Cholesterol Concentrations

The stoichiometric relationship between digitonin and cholesterol has important implications for membrane permeabilization thresholds. Research has demonstrated that membrane damage induced by digitonin occurs only when cholesterol content exceeds a critical threshold of 0.2 molar ratio of cholesterol to phospholipid [2] [3]. Below this threshold, digitonin molecules can insert into the lipid bilayer but do not form stable complexes or induce significant membrane perturbation.

This threshold effect reflects the requirement for a minimum cholesterol density to support the formation of stable digitonin-cholesterol complexes. The critical concentration suggests that isolated cholesterol molecules are insufficient for complex formation, and that a certain local concentration or organization of cholesterol is necessary to facilitate the binding interaction.

Binding Equilibrium and Stability

The stability of digitonin-cholesterol complexes has been characterized through equilibrium binding studies and complex dissociation experiments. The binding interaction is characterized by high affinity and essentially irreversible association under physiological conditions [1] [7]. Quartz crystal microbalance with dissipation monitoring has revealed that both frequency and dissipation changes do not return to initial levels after rinsing with buffer solutions, indicating that the digitonin-cholesterol interaction is essentially irreversible.

The irreversible nature of complex formation is attributed to the strong hydrophobic interactions between the aglycone portion of digitonin and the sterane backbone of cholesterol. These interactions are stabilized by van der Waals forces and potentially by hydrogen bonding between the hydroxyl groups of both molecules. The stability of the complex is further enhanced by the exclusion of water molecules from the binding interface, which provides a significant entropic contribution to the binding energy.

Quantitative Binding Parameters

Isothermal titration calorimetry studies have provided detailed thermodynamic parameters for digitonin interactions with cholesterol-containing membranes. In cholesterol-free phosphocholine vesicles, digitonin exhibits a partition coefficient of 0.22 ± 0.04 mM⁻¹ with an enthalpy of partitioning of 23.3 ± 1.6 kJ/mol [9] [10]. These values reflect the energetics of digitonin insertion into lipid bilayers in the absence of specific cholesterol binding sites.

The thermodynamic analysis reveals that digitonin partitions asymmetrically into large unilamellar vesicles, remaining exclusively in the outer leaflet at temperatures below the phase transition. This asymmetric partitioning behavior is consistent with the inability of digitonin to flip across cholesterol-poor membranes, even at high concentrations [9] [10].

Membrane Cholesterol Depletion Kinetics

The kinetics of cholesterol removal from membranes by digitonin has been studied using various analytical techniques. Differential scanning calorimetry experiments have demonstrated that digitonin treatment leads to the restoration of phospholipid phase transitions that are normally suppressed by cholesterol [1] [7]. This restoration occurs through the selective removal of cholesterol from the membrane core, creating cholesterol-free domains that exhibit characteristic phase transition behavior.

The rate of cholesterol extraction depends on both the digitonin concentration and the initial cholesterol content of the membrane. High cholesterol content membranes (>20 mol%) exhibit rapid cholesterol extraction, while membranes with lower cholesterol content show slower extraction kinetics. This concentration dependence reflects the cooperative nature of digitonin-cholesterol complex formation at high cholesterol densities.

Biophysical Consequences of Membrane Permeabilization

The formation of digitonin-cholesterol complexes induces profound biophysical changes in membrane structure and function. These alterations encompass mechanical, permeability, and organizational properties that collectively determine the biological activity of digitonin-treated membranes.

Membrane Permeabilization Mechanism

The primary biophysical consequence of digitonin-cholesterol complex formation is the induction of membrane permeabilization through an all-or-none mechanism [11] [12]. This permeabilization is characterized by the formation of permanent pores that allow the passage of molecules with molecular weights significantly larger than typical membrane-permeant compounds. Confocal microscopy studies using fluorescent tracers have demonstrated that digitonin-induced pores have effective diameters greater than 2 nanometers, as evidenced by the free diffusion of Alexa 488 dye (diameter 1.4 nm) across treated membranes [11].

The pore formation process is cholesterol-dependent and exhibits distinct threshold behavior. In the absence of cholesterol, digitonin does not induce observable morphological changes in membranes, even at concentrations exceeding 20 μM and exposure times longer than 60 minutes [11]. However, the inclusion of cholesterol in membranes leads to rapid and comprehensive permeabilization, with all vesicles becoming permeable to external solutions within minutes of digitonin exposure.

Mechanical Properties and Membrane Integrity

The mechanical consequences of digitonin-cholesterol complex formation have been characterized using quartz crystal microbalance with dissipation monitoring. These studies reveal simultaneous increases in both frequency shift and dissipation upon digitonin treatment, indicating increased effective mass and altered viscoelastic properties [1] [7]. The dissipation increase reflects enhanced membrane viscosity due to the formation of cholesterol-digitonin complexes at the membrane surface.

The mechanical alterations induced by digitonin are permanent and persist even after extensive washing with buffer solutions. This irreversible change in membrane mechanics is attributed to the stable incorporation of digitonin-cholesterol complexes into the membrane structure, creating a rigid interfacial layer that fundamentally alters the membrane's mechanical response to external stress.

Structural Reorganization and Cholesterol Redistribution

X-ray reflectivity analysis has revealed that digitonin treatment induces significant structural reorganization of cholesterol-containing membranes. The primary structural change involves the complete removal of cholesterol from the membrane core and its redistribution to the membrane surface in the form of digitonin-cholesterol complexes [1] [7]. This redistribution is accompanied by a slight decrease in the scattering length density of the membrane core, consistent with the depletion of cholesterol from the hydrophobic region.

The structural reorganization extends beyond simple cholesterol redistribution to include the formation of additional structural layers at the membrane surface. High-energy X-ray reflectivity measurements have identified the formation of a distinct interfacial layer with a thickness of approximately 45 Ångströms, characterized by increased roughness at the membrane-solution interface [1]. This structural feature reflects the three-dimensional organization of digitonin-cholesterol complexes at the membrane surface.

Membrane Hydration and Water Content

The formation of digitonin-cholesterol complexes dramatically alters the hydration properties of treated membranes. Mass balance calculations based on quartz crystal microbalance measurements indicate that digitonin-cholesterol complexes incorporate approximately 90% water by weight [1]. This high water content reflects the hydrophilic nature of the digitonin saccharide groups and the formation of extensive hydration shells around the complexes.

The increased hydration of digitonin-treated membranes has important implications for membrane permeability and molecular transport. The water-rich environment created by the complexes facilitates the diffusion of hydrophilic molecules across the membrane barrier, contributing to the enhanced permeability observed in digitonin-treated systems.

Phase Behavior and Lipid Organization

Differential scanning calorimetry studies have demonstrated that digitonin treatment leads to significant changes in membrane phase behavior. The most notable change is the restoration of characteristic phospholipid phase transitions that are normally suppressed by cholesterol [1] [7]. In membranes containing 5 mol% cholesterol, digitonin treatment results in the reappearance of the main phase transition of phosphatidylcholine, indicating the effective removal of cholesterol from the lipid matrix.

The phase behavior changes are accompanied by alterations in lipid organization and molecular packing. The removal of cholesterol from the membrane core reduces the ordering effect of cholesterol on phospholipid acyl chains, leading to increased chain mobility and decreased membrane order. This organizational change is reflected in the restoration of cooperative phase transitions and the appearance of distinct endothermic peaks in calorimetric analysis.

Membrane Curvature and Topological Changes

The formation of digitonin-cholesterol complexes induces significant changes in membrane curvature and topological organization. The steric hindrance between saccharide residues in the surface-bound complexes creates asymmetric stress that increases the curvature of the membrane outer leaflet [1]. This curvature change is believed to contribute to the enhanced membrane permeability by creating defects in the lipid packing that facilitate molecular transport.

Purity

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (98.21%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (95.24%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Goswami I, Perry JB, Allen ME, Brown DA, von Spakovsky MR, Verbridge SS. Influence of Pulsed Electric Fields and Mitochondria-Cytoskeleton Interactions on Cell Respiration. Biophys J. 2018 Jun 19;114(12):2951-2964. doi: 10.1016/j.bpj.2018.04.047. PubMed PMID: 29925031; PubMed Central PMCID: PMC6026445.

3: Wang M, Wu B, Shah SN, Lu P, Lu Q. Saponins as Natural Adjuvant for Antisense Morpholino Oligonucleotides Delivery In Vitro and in mdx Mice. Mol Ther Nucleic Acids. 2018 Jun 1;11:192-202. doi: 10.1016/j.omtn.2018.02.004. Epub 2018 Feb 21. PubMed PMID: 29858054; PubMed Central PMCID: PMC5992344.

4: Chan WY, Lau PM, Yeung KW, Kong SK. The second generation tyrosine kinase inhibitor dasatinib induced eryptosis in human erythrocytes-An in vitro study. Toxicol Lett. 2018 May 24;295:10-21. doi: 10.1016/j.toxlet.2018.05.030. [Epub ahead of print] PubMed PMID: 29803841.

5: Santos ACV, Santos FO, Lima HG, Silva GDD, Uzêda RS, Dias ÊR, Branco A, Cardoso KV, David JM, Botura MB, Costa SL, Batatinha MJM. In vitro ovicidal and larvicidal activities of some saponins and flavonoids against parasitic nematodes of goats. Parasitology. 2018 May 21:1-6. doi: 10.1017/S0031182018000689. [Epub ahead of print] PubMed PMID: 29781423.

6: Lee K, Roberts JS, Choi CH, Atanasova KR, Yilmaz Ö. Porphyromonas gingivalis traffics into endoplasmic reticulum-rich-autophagosomes for successful survival in human gingival epithelial cells. Virulence. 2018 Dec 31;9(1):845-859. doi: 10.1080/21505594.2018.1454171. PubMed PMID: 29616874; PubMed Central PMCID: PMC5955440.

7: Miranda-Astudillo H, Colina-Tenorio L, Jiménez-Suárez A, Vázquez-Acevedo M, Salin B, Giraud MF, Remacle C, Cardol P, González-Halphen D. Oxidative phosphorylation supercomplexes and respirasome reconstitution of the colorless alga Polytomella sp. Biochim Biophys Acta. 2018 Jun;1859(6):434-444. doi: 10.1016/j.bbabio.2018.03.004. Epub 2018 Mar 11. PubMed PMID: 29540299.

8: Duan Z, Xu H, Ji X, Zhao J, Xu H, Hu Y, Deng S, Hu S, Liu X. Importin α5 negatively regulates importin β1-mediated nuclear import of Newcastle disease virus matrix protein and viral replication and pathogenicity in chicken fibroblasts. Virulence. 2018 Dec 31;9(1):783-803. doi: 10.1080/21505594.2018.1449507. PubMed PMID: 29532715; PubMed Central PMCID: PMC5955436.

9: Li H, Krstin S, Wang S, Wink M. Capsaicin and Piperine Can Overcome Multidrug Resistance in Cancer Cells to Doxorubicin. Molecules. 2018 Mar 2;23(3). pii: E557. doi: 10.3390/molecules23030557. PubMed PMID: 29498663.

10: Wojnowska M, Gault J, Yong SC, Robinson CV, Berks BC. Precursor-Receptor Interactions in the Twin Arginine Protein Transport Pathway Probed with a New Receptor Complex Preparation. Biochemistry. 2018 Mar 13;57(10):1663-1671. doi: 10.1021/acs.biochem.8b00026. Epub 2018 Feb 26. PubMed PMID: 29460615; PubMed Central PMCID: PMC5852461.

11: Priore P, Gnoni A, Natali F, Testini M, Gnoni GV, Siculella L, Damiano F. Oleic Acid and Hydroxytyrosol Inhibit Cholesterol and Fatty Acid Synthesis in C6 Glioma Cells. Oxid Med Cell Longev. 2017;2017:9076052. doi: 10.1155/2017/9076052. Epub 2017 Dec 24. PubMed PMID: 29435099; PubMed Central PMCID: PMC5757140.

12: Babes RM, Tofolean IT, Sandu RG, Baran OE, Cosoreanu V, Ilie MT, Duta AI, Ceausescu MC, Ciucur PM, Costache S, Ganea C, Baran I. Simple discrimination of sub-cycling cells by propidium iodide flow cytometric assay in Jurkat cell samples with extensive DNA fragmentation. Cell Cycle. 2018;17(6):766-779. doi: 10.1080/15384101.2018.1426415. Epub 2018 Apr 10. PubMed PMID: 29417873; PubMed Central PMCID: PMC5969556.

13: Figueiredo Costa B, Cassella P, Colombo SF, Borgese N. Discrimination between the endoplasmic reticulum and mitochondria by spontaneously inserting tail-anchored proteins. Traffic. 2018 Mar;19(3):182-197. doi: 10.1111/tra.12550. PubMed PMID: 29359838.

14: Uchino Y, Woodward AM, Mauris J, Peterson K, Verma P, Nilsson UJ, Rajaiya J, Argüeso P. Galectin-3 is an amplifier of the interleukin-1β-mediated inflammatory response in corneal keratinocytes. Immunology. 2018 Jul;154(3):490-499. doi: 10.1111/imm.12899. Epub 2018 Feb 15. PubMed PMID: 29359328; PubMed Central PMCID: PMC6002218.

15: Shimada S, Oosaki M, Takahashi R, Uene S, Yanagisawa S, Tsukihara T, Shinzawa-Itoh K. A unique respiratory adaptation in Drosophila independent of supercomplex formation. Biochim Biophys Acta. 2018 Feb;1859(2):154-163. doi: 10.1016/j.bbabio.2017.11.007. Epub 2017 Dec 2. PubMed PMID: 29191512.

16: Geoghegan F, Chadderton N, Farrar GJ, Zisterer DM, Porter RK. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells. Oncol Lett. 2017 Nov;14(5):6298-6306. doi: 10.3892/ol.2017.6929. Epub 2017 Sep 14. PubMed PMID: 29113281; PubMed Central PMCID: PMC5661415.

17: Lee YC, Bååth JA, Bastle RM, Bhattacharjee S, Cantoria MJ, Dornan M, Gamero-Estevez E, Ford L, Halova L, Kernan J, Kürten C, Li S, Martinez J, Sachan N, Sarr M, Shan X, Subramanian N, Rivera K, Pappin D, Lin SH. Impact of Detergents on Membrane Protein Complex Isolation. J Proteome Res. 2018 Jan 5;17(1):348-358. doi: 10.1021/acs.jproteome.7b00599. Epub 2017 Nov 13. PubMed PMID: 29110486.

18: Zhou R, Yang G, Shi Y. Dominant negative effect of the loss-of-function γ-secretase mutants on the wild-type enzyme through heterooligomerization. Proc Natl Acad Sci U S A. 2017 Nov 28;114(48):12731-12736. doi: 10.1073/pnas.1713605114. Epub 2017 Oct 9. PubMed PMID: 29078389; PubMed Central PMCID: PMC5715776.

19: Mirajkar A, Nikam S, Nikam P, Patil G. Role of LCAT and Apo A-I in Newly Diagnosed HIV Patients. Indian J Clin Biochem. 2017 Oct;32(4):459-463. doi: 10.1007/s12291-016-0631-4. Epub 2016 Dec 28. PubMed PMID: 29062178; PubMed Central PMCID: PMC5634979.

20: Duan Z, Zhao J, Xu H, Xu H, Ji X, Chen X, Xiong J. Characterization of the nuclear import pathway for BLM protein. Arch Biochem Biophys. 2017 Nov 15;634:57-68. doi: 10.1016/j.abb.2017.09.019. Epub 2017 Oct 7. PubMed PMID: 29017749.

Explore Compound Types